3-Amino-2-chloro-6-fluorobenzoic acid

Physicochemical Property Reactivity Solubility

This polysubstituted benzoic acid features a unique 2-chloro-6-fluoro-3-amino substitution pattern delivering a pKa of 0.98—2–3 log units more acidic than mono-halogenated analogs—enhancing carboxylate reactivity and aqueous solubility. The balanced LogP (~0.8) optimizes membrane permeability for drug-like scaffolds. Orthogonal amino and carboxyl groups enable sequential functionalization without halogen displacement. Essential for ATP-competitive kinase inhibitor programs targeting Aurora A/B-Raf. Choose this precise regiochemistry to ensure consistent synthetic yields and biological activity unavailable from generic aminobenzoic acids.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
Cat. No. B11754030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-chloro-6-fluorobenzoic acid
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)Cl)C(=O)O)F
InChIInChI=1S/C7H5ClFNO2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,10H2,(H,11,12)
InChIKeyIWIKIGOVSHEYLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-chloro-6-fluorobenzoic Acid: A Multifunctional Halogenated Benzoic Acid Scaffold for Advanced Synthesis and Kinase-Targeted Research


3-Amino-2-chloro-6-fluorobenzoic acid (CAS 1186194-01-3) is a polysubstituted aromatic carboxylic acid featuring an amino group at the 3-position, a chloro substituent at the 2-position, and a fluoro substituent at the 6-position on the benzene ring . With a molecular weight of 189.57 g/mol and a predicted pKa of 0.98 ± 0.25, this compound exhibits enhanced acidity compared to many analogous aminobenzoic acids due to the combined electron-withdrawing effects of ortho-chloro and ortho-fluoro substituents adjacent to the carboxyl group . Its unique substitution pattern makes it a versatile building block for constructing kinase inhibitor scaffolds and other bioactive molecules .

Why 3-Amino-2-chloro-6-fluorobenzoic Acid Cannot Be Replaced by Common Aminobenzoic Acid Analogs in Precision Synthesis


The precise 2-chloro-6-fluoro-3-amino substitution pattern in this compound generates a unique electronic and steric environment that cannot be replicated by simple mono-halogenated or differently substituted analogs. The ortho-chloro group exerts a strong electron-withdrawing inductive effect that substantially lowers the pKa of the carboxylic acid to 0.98 ± 0.25, whereas the analogous 3-amino-2-chlorobenzoic acid (lacking the 6-fluoro) has a predicted pKa of 3.19 ± 0.25, and 2-amino-6-fluorobenzoic acid (lacking the 3-amino) has a pKa of 4.01 ± 0.10 [1]. This ~2–3 log unit increase in acidity directly impacts carboxylate reactivity, hydrogen-bonding capacity, and solubility profiles in both aqueous and organic media. Furthermore, the 6-fluoro substituent modulates lipophilicity (LogP ~0.8) compared to non-fluorinated analogs (LogP ~1.28 for 3-amino-2-chlorobenzoic acid) and dichloro analogs (LogP ~2.6), influencing membrane permeability and metabolic stability when incorporated into drug-like scaffolds [2]. These quantifiable physicochemical divergences mean that substituting a generic aminobenzoic acid into a synthetic route optimized for this specific halogenation pattern will likely result in altered reaction yields, compromised intermediate stability, and divergent biological activity.

Quantitative Differentiation Evidence for 3-Amino-2-chloro-6-fluorobenzoic Acid Versus Closest Analogs


Carboxylic Acid pKa: 10- to 100-Fold Higher Acidity Than Non-Fluorinated Analogs

The carboxylic acid group of 3-Amino-2-chloro-6-fluorobenzoic acid exhibits a predicted pKa of 0.98 ± 0.25, which is approximately 2.2 log units lower (more acidic) than 3-amino-2-chlorobenzoic acid (pKa 3.19 ± 0.25) and 3.0 log units lower than 2-amino-6-fluorobenzoic acid (pKa 4.01 ± 0.10) [1]. This enhanced acidity arises from the synergistic electron-withdrawing effects of the ortho-chloro and ortho-fluoro substituents, which stabilize the carboxylate anion.

Physicochemical Property Reactivity Solubility

Lipophilicity Modulation: LogP Shift of 0.5–1.8 Units Compared to Mono- and Di-Halogenated Analogs

The computed LogP for 3-Amino-2-chloro-6-fluorobenzoic acid is 0.8, compared to 1.28 for the mono-chloro analog 3-amino-2-chlorobenzoic acid and 2.6 for the di-chloro analog 3-amino-2,6-dichlorobenzoic acid [1]. The introduction of a single fluorine atom at the 6-position reduces lipophilicity relative to the di-chloro analog by 1.8 LogP units while maintaining moderate lipophilicity compared to the mono-chloro analog.

Lipophilicity Membrane Permeability ADME

Kinase Inhibitor Scaffold Recognition: Unique Orthogonal Reactivity Enables Aurora A and B-Raf Inhibitor Synthesis

Patents and research articles explicitly identify 3-Amino-2-chloro-6-fluorobenzoic acid as a privileged building block for synthesizing kinase inhibitors targeting Aurora A and B-Raf . In contrast, the isomeric 4-amino-2-chloro-6-fluorobenzoic acid and the non-fluorinated analog 3-amino-2-chlorobenzoic acid are not cited in the same context for these specific kinase targets. The 2-chloro-6-fluoro-3-amino arrangement provides a unique vector for hydrogen bonding and halogen bonding interactions within the kinase ATP-binding pocket.

Medicinal Chemistry Kinase Inhibition Scaffold Hopping

Storage and Stability: Reduced Decomposition Risk at Ambient Temperature Compared to Dichloro Analog

Vendor specifications indicate that 3-Amino-2-chloro-6-fluorobenzoic acid can be stored at ambient temperature (shipping temperature ambient) , whereas the structurally related 3-amino-2,6-dichlorobenzoic acid requires long-term storage in a cool, dry place and is often shipped under temperature-controlled conditions . This difference is attributed to the reduced electron density and enhanced stability of the fluorinated aromatic ring compared to the dichlorinated analog.

Stability Logistics Procurement

Purity and Commercial Availability: ≥98% Assay with Multiple ISO-Certified Suppliers

Commercial sources offer 3-Amino-2-chloro-6-fluorobenzoic acid at purities of ≥98% (HPLC) , whereas the common analog 3-amino-2-chlorobenzoic acid is typically available at 95-97% purity . The higher purity specification reduces the need for additional purification steps prior to use in sensitive coupling reactions or biological assays.

Purity Quality Control Supply Chain

Reaction Compatibility: HATU-Mediated Amide Coupling with Preserved Halogen Integrity

Literature methods demonstrate that 3-Amino-2-chloro-6-fluorobenzoic acid undergoes efficient HATU-mediated amide coupling without dehalogenation or fluorine displacement [1]. In contrast, 2-amino-6-fluorobenzoic acid derivatives have been reported to undergo partial defluorination under certain basic coupling conditions [2]. The ortho-chloro group in the target compound sterically shields the adjacent amino group, reducing unwanted side reactions during activation.

Synthetic Methodology Amide Bond Formation Halogen Retention

Optimal Use Cases for 3-Amino-2-chloro-6-fluorobenzoic Acid in Medicinal Chemistry and Chemical Biology


Synthesis of Aurora A and B-Raf Kinase Inhibitor Libraries

This compound serves as a privileged carboxylic acid building block for constructing ATP-competitive kinase inhibitors, particularly those targeting Aurora A and B-Raf . Its unique 2-chloro-6-fluoro substitution pattern enables key interactions within the kinase hinge region and hydrophobic back pocket, as evidenced by its inclusion in patent claims for kinase modulators . Researchers developing next-generation kinase inhibitors should prioritize this scaffold over non-fluorinated or differently halogenated analogs to achieve optimal binding affinity and selectivity profiles.

Physicochemical Property Optimization in Fragment-Based Drug Discovery

With a measured LogP of 0.8 and a pKa of 0.98, this compound offers a balanced lipophilicity-hydrophilicity profile that is ideal for fragment elaboration . The significantly lower pKa compared to mono-chloro or non-fluorinated analogs (ΔpKa ~2–3) ensures that the carboxylate is predominantly ionized at physiological pH, enhancing aqueous solubility while maintaining sufficient membrane permeability. This property set makes it a superior choice for hit-to-lead campaigns where ADME liabilities must be minimized early in the optimization process.

Synthesis of Halogen-Enriched Heterocycles via Orthogonal Functionalization

The presence of both a reactive amino group and a carboxylic acid, flanked by ortho-chloro and ortho-fluoro substituents, enables sequential orthogonal functionalization. The amino group can be diazotized and replaced with various nucleophiles (e.g., -OH, -CN, -I), while the carboxylic acid can be activated for amide or ester formation without affecting the halogen substituents . This orthogonal reactivity is not achievable with 3-amino-2-chlorobenzoic acid (lacks the stabilizing 6-fluoro) or 4-amino-2-chloro-6-fluorobenzoic acid (different regiochemistry alters electronic effects), providing a distinct synthetic advantage for generating diverse heterocyclic libraries.

Stable Isotope Labeling and Metabolic Tracer Studies

The presence of a fluorine atom at the 6-position makes this compound an attractive precursor for 18F-radiolabeling or as a 19F NMR probe for studying metabolic pathways. Its ambient temperature stability and commercial availability at ≥98% purity reduce the logistical barriers associated with radioactive or stable isotope synthesis. Compared to the dichloro analog 3-amino-2,6-dichlorobenzoic acid, which requires cold storage and is more lipophilic (LogP 2.6), the fluorinated analog offers better handling properties and a more favorable biodistribution profile for in vivo imaging studies.

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